molecular formula C10H9FN2S B1372676 4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 1087784-76-6

4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B1372676
CAS No.: 1087784-76-6
M. Wt: 208.26 g/mol
InChI Key: GZPIZKSLZPPUIX-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole ring substituted with a 2-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the 2-Fluorophenylmethyl Group: This step can be achieved through a nucleophilic substitution reaction where the thiazole ring is reacted with a 2-fluorobenzyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the 2-position of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s biological activity is often attributed to its ability to inhibit or modulate the function of these targets, leading to therapeutic effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole share the thiazole ring structure but differ in their substituents.

    Fluorophenyl Derivatives: Compounds like 2-fluorobenzylamine and 4-fluorophenylacetic acid contain the fluorophenyl group but differ in their overall structure.

Uniqueness: 4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine is unique due to the combination of the thiazole ring and the 2-fluorophenylmethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its bioactivity in medicinal applications.

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c11-9-4-2-1-3-7(9)5-8-6-14-10(12)13-8/h1-4,6H,5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPIZKSLZPPUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CSC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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